molecular formula C6H7BrN4O B12839321 3,6-diamino-5-bromopyridine-2-carboxamide

3,6-diamino-5-bromopyridine-2-carboxamide

Cat. No.: B12839321
M. Wt: 231.05 g/mol
InChI Key: MTBWCOCYSOSOOB-UHFFFAOYSA-N
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Description

3,6-Diamino-5-bromopyridine-2-carboxamide is an organic compound with the molecular formula C6H7BrN4O. It is a derivative of pyridine, characterized by the presence of amino groups at positions 3 and 6, a bromine atom at position 5, and a carboxamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3,6-diamino-5-bromopyridine-2-carboxamide may involve large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often employing catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-5-bromopyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3,6-Diamino-5-bromopyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-diamino-5-bromopyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diamino-5-bromopyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and bromine atom make it a versatile compound for various applications .

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

3,6-diamino-5-bromopyridine-2-carboxamide

InChI

InChI=1S/C6H7BrN4O/c7-2-1-3(8)4(6(10)12)11-5(2)9/h1H,8H2,(H2,9,11)(H2,10,12)

InChI Key

MTBWCOCYSOSOOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)N)C(=O)N)N

Origin of Product

United States

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